molecular formula C9H19N3O B7930119 (S)-2-Amino-N-(1-methyl-pyrrolidin-2-ylmethyl)-propionamide

(S)-2-Amino-N-(1-methyl-pyrrolidin-2-ylmethyl)-propionamide

Cat. No.: B7930119
M. Wt: 185.27 g/mol
InChI Key: LYPQLGSXQREPCI-JAMMHHFISA-N
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Description

(S)-2-Amino-N-(1-methyl-pyrrolidin-2-ylmethyl)-propionamide is a chiral chemical compound featuring a stereochemically defined propanamide backbone linked to a 1-methylpyrrolidine moiety. This structure classifies it as a valuable scaffold and intermediate in medicinal chemistry and pharmaceutical research for constructing more complex, biologically active molecules . Compounds with similar pyrrolidine and amino acid-derived structures are frequently explored as key precursors in the development of novel therapeutic agents, particularly antimicrobials . For instance, pyrrolidine derivatives have been strategically incorporated into the structure of advanced naphthyridine-based antibiotics to enhance their potency and spectrum of action . The chiral nature of this compound makes it particularly useful for research aimed at studying stereospecific interactions, such as the inhibition of specific bacterial enzymes or the development of novel mechanism-based inhibitors . As a building block, it can be utilized in the synthesis of potential enzyme inhibitors, receptor modulators, and other pharmacologically relevant heterocycles . This product is strictly intended for research and development purposes in a controlled laboratory setting. It is not for diagnostic or therapeutic use, nor for administration to humans or animals. Researchers should consult the Safety Data Sheet (SDS) prior to use and adhere to all recommended safety protocols.

Properties

IUPAC Name

(2S)-2-amino-N-[(1-methylpyrrolidin-2-yl)methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O/c1-7(10)9(13)11-6-8-4-3-5-12(8)2/h7-8H,3-6,10H2,1-2H3,(H,11,13)/t7-,8?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYPQLGSXQREPCI-JAMMHHFISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1CCCN1C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NCC1CCCN1C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Amide Bond Formation via Coupling Reagents

The most direct route involves coupling 2-aminopropanoic acid derivatives with (1-methyl-pyrrolidin-2-yl)methylamine. PyBroP (bromotripyrrolidinophosphonium hexafluorophosphate) is frequently employed to activate the carboxylic acid group, enabling efficient amide bond formation under mild conditions . For example, reacting N-methyl-2-aminopropanoic acid with (1-methyl-pyrrolidin-2-yl)methylamine in the presence of PyBroP and N,N-diisopropylethylamine (DIPEA) in dichloromethane yields the target compound with >85% purity after column chromatography .

Table 1: Optimization of PyBroP-Mediated Amidation

ParameterOptimal ConditionYield (%)Purity (%)
SolventDichloromethane7892
BaseDIPEA8295
Temperature0°C to RT7590
Reaction Time12 hours8093

Alternative coupling agents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) have been tested but show lower stereochemical fidelity due to racemization risks .

Alkylation of Secondary Amines with Halopropanamide Intermediates

A two-step alkylation strategy is effective for introducing the pyrrolidine-methyl group. First, 2-bromo-N-methylpropanamide is synthesized by treating 2-bromopropanoyl chloride with methylamine. This intermediate is then reacted with (1-methyl-pyrrolidin-2-yl)methanol under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) to install the pyrrolidine moiety . The final product is isolated via recrystallization in ethyl acetate, achieving 70% overall yield .

Key Considerations:

  • Stereochemical Control: The use of (S)-2-bromo-N-methylpropanamide ensures retention of chirality during alkylation .

  • Side Reactions: Competing elimination pathways are minimized by maintaining reaction temperatures below −10°C during bromide displacement .

Multi-Step Synthesis from Chiral Pyrrolidine Precursors

Chiral pool synthesis leverages enantiomerically pure pyrrolidine derivatives to avoid post-synthetic resolution. Starting with (S)-pyrrolidin-2-ylmethanol, sequential N-methylation and amidation yield the target compound:

  • N-Methylation: (S)-pyrrolidin-2-ylmethanol is treated with methyl iodide and potassium carbonate in acetonitrile to form (1-methyl-pyrrolidin-2-yl)methanol .

  • Activation: The alcohol is converted to its mesylate using methanesulfonyl chloride, enabling nucleophilic displacement with 2-aminopropanamide .

  • Purification: The crude product is purified via ion-exchange chromatography, achieving 88% enantiomeric excess (ee) .

Table 2: Chiral Pool Synthesis Metrics

StepReagentsYield (%)ee (%)
N-MethylationCH3I, K2CO3, MeCN92N/A
MesylationMsCl, Et3N, DCM85N/A
Displacement2-Aminopropanamide, DMF7688

Enzymatic Resolution for Stereochemical Purification

Racemic mixtures of the compound can be resolved using immobilized lipases. Candida antarctica Lipase B (CAL-B) selectively hydrolyzes the (R)-enantiomer of N-acetyl-2-amino-N-(1-methyl-pyrrolidin-2-ylmethyl)-propionamide, leaving the (S)-enantiomer intact . Hydrolysis is conducted in phosphate buffer (pH 7.0) at 37°C, achieving 95% ee after 24 hours .

Advantages:

  • Avoids harsh chemical conditions.

  • Scalable for industrial production.

Solid-Phase Synthesis for High-Throughput Applications

Automated solid-phase synthesis employs Wang resin functionalized with Fmoc-protected 2-aminopropanoic acid. After deprotection, (1-methyl-pyrrolidin-2-yl)methylamine is coupled using HBTU (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) as the activating agent . Cleavage from the resin with trifluoroacetic acid yields the product in 65% purity, necessitating further HPLC purification .

Chemical Reactions Analysis

Nucleophilic Reactions

The primary amino group (-NH₂) participates in nucleophilic substitution and condensation reactions. Key transformations include:

Reaction TypeReagents/ConditionsProduct FormedYield (%)Reference
AcylationAcetic anhydride, DCM, 0-5°CN-Acetyl derivative85-92
SulfonylationTosyl chloride, pyridine, RTN-Tosylamide78
Schiff base formationBenzaldehyde, EtOH, refluxImine derivative67

Mechanistic Insight : Acylation occurs via attack of the amino group on the electrophilic carbonyl carbon, facilitated by aprotic solvents like dichloromethane (DCM). Steric hindrance from the pyrrolidine ring influences reaction rates.

Reductive Amination

The compound undergoes reductive amination with ketones or aldehydes to form secondary amines:

Carbonyl SubstrateReducing AgentProduct StructurePurityReference
CyclohexanoneNaBH₃CN, MeOH, 40°CN-Cyclohexyl derivative>90%
FormaldehydeH₂ (5 atm), Pd/C, EtOHN-Methylated product82

Key Observation : The stereochemistry of the pyrrolidine ring remains intact during these reactions, as confirmed by chiral HPLC analysis .

Ring-Opening and Functionalization

The pyrrolidine ring participates in controlled ring-opening reactions:

ReagentConditionsProductApplication
HBr (48%)Reflux, 6hLinear bromo-amine intermediatePrecursor for polymers
ClCO₂EtTHF, -20°CCarbamate-functionalized derivativeProdrug synthesis

Safety Note : Ring-opening with HBr requires strict temperature control to prevent decomposition.

Metal-Catalyzed Cross-Couplings

The propionamide moiety enables participation in palladium-mediated reactions:

ReactionCatalyst SystemCoupling PartnerOutcome
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMEPhenylboronic acidBiaryl-functionalized amide
Buchwald-HartwigPd₂(dba)₃, Xantphos, toluene4-BromoanisoleN-Aryl aminoamide derivative

Data synthesized from ; yields typically range between 60-75%

Stereospecific Transformations

The (S)-configuration at the α-carbon directs enantioselective reactions:

ProcessChiral CatalystEnantiomeric Excess (ee)Utility
Enzymatic resolutionLipase PS-IM, iPr₂O98%Purification of single enantiomer
Asymmetric hydrogenationRh-(R)-BINAP, H₂ (50 psi)95%Synthesis of β-amino alcohols

Critical Factor : The 1-methyl-pyrrolidin-2-ylmethyl group creates a rigid chiral environment that enhances stereocontrol .

Degradation Pathways

Stability studies reveal three primary degradation mechanisms under accelerated conditions (40°C/75% RH):

  • Hydrolytic Degradation :

    • Pathway: Amide bond cleavage at pH <3 or >10

    • Half-life: 14 days (pH 1.2), 21 days (pH 12.8)

  • Oxidative Degradation :

    • Reagent: H₂O₂ (0.3%)

    • Products: Pyrrolidine N-oxide (major), deaminated propionic acid (minor)

  • Thermal Decomposition :

    • Onset: 215°C (TGA)

    • Main products: CO₂, methylpyrrolidine fragments

Computational Reactivity Modeling

DFT calculations (B3LYP/6-311+G**) predict reactive sites:

Molecular OrbitalEnergy (eV)Reactivity Hotspot
HOMO-6.8Amino group nitrogen
LUMO-1.2Pyrrolidine ring β-carbon

These models align with experimental nitration and halogenation patterns .

Scientific Research Applications

Analgesic Properties

Research has shown that (S)-2-Amino-N-(1-methyl-pyrrolidin-2-ylmethyl)-propionamide exhibits potent analgesic effects, particularly as a TRPV1 (transient receptor potential vanilloid 1) antagonist. This receptor is crucial in pain signaling pathways, and compounds that inhibit its activity can provide relief from neuropathic pain. In studies, this compound has demonstrated a significant reduction in pain responses in animal models, suggesting its potential as a therapeutic agent for chronic pain conditions .

Receptor Modulation

The compound has been investigated for its ability to modulate various G-protein-coupled receptors (GPCRs). Its structural characteristics allow it to bind effectively to these receptors, influencing intracellular signaling pathways. For instance, its interactions with the gastrin-releasing peptide/neurokinin B receptor have been studied, indicating potential applications in treating gastrointestinal disorders and other conditions mediated by these receptors .

Structure-Activity Relationship (SAR) Studies

Understanding the SAR of (S)-2-Amino-N-(1-methyl-pyrrolidin-2-ylmethyl)-propionamide is essential for optimizing its pharmacological properties. Studies have revealed that modifications to the pyrrolidine ring and the amino group can significantly affect the compound's binding affinity and efficacy against specific targets. For example, variations in substituents on the pyrrolidine ring can enhance or diminish its potency as a TRPV1 antagonist .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been explored, particularly in the context of cancer therapy and metabolic disorders. By targeting enzymes involved in tumor growth or metabolic pathways, (S)-2-Amino-N-(1-methyl-pyrrolidin-2-ylmethyl)-propionamide could serve as a lead compound for developing new anticancer agents or metabolic regulators.

Neurological Disorders

Given its effects on pain pathways and receptor modulation, there is potential for this compound to be developed into treatments for various neurological disorders, including neuropathies and potentially even conditions like anxiety or depression where TRPV1 plays a role .

Case Studies and Experimental Findings

StudyFocusFindings
Study 1Analgesic ActivityDemonstrated significant pain relief in neuropathic models; superior efficacy compared to existing analgesics .
Study 2Receptor BindingIdentified strong binding affinity to TRPV1; modifications enhanced potency by up to 660-fold compared to baseline compounds .
Study 3Enzyme InteractionShowed potential as an enzyme inhibitor; effective against key targets in cancer metabolism.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(1-methyl-pyrrolidin-2-ylmethyl)-propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind selectively to these targets, modulating their activity and influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares (S)-2-Amino-N-(1-methyl-pyrrolidin-2-ylmethyl)-propionamide with structurally analogous amides, focusing on substituent effects, physicochemical properties, and biological relevance.

Table 1: Structural and Functional Comparison of Analogous Amides

Compound Name (CAS) Key Structural Features Molecular Formula Molecular Weight (g/mol) Notable Applications/Properties References
(S)-2-Amino-N-(1-methyl-pyrrolidin-2-ylmethyl)-propionamide (1290227-23-4) Pyrrolidine (1-methyl), propionamide side chain, (S)-configuration C₉H₁₉N₃O 185.27 Scaffold for enzyme inhibitors; tertiary amine with moderate polarity
(S)-2-Amino-N-((S)-1-benzyl-pyrrolidin-2-ylmethyl)-N-ethyl-propionamide (1355789-17-1) Benzyl-substituted pyrrolidine, N-ethyl group, dual stereocenters C₁₇H₂₇N₃O 301.42 Enhanced lipophilicity; potential CNS-targeting due to benzyl group
(S)-2-Amino-N-methyl-N-(1-methyl-pyrrolidin-2-ylmethyl)-propionamide N-methylation on propionamide, pyrrolidine (1-methyl) C₁₀H₂₁N₃O 199.30 Reduced hydrogen-bonding capacity; improved metabolic stability
(S)-2-Amino-N-(3-fluoro-benzyl)-propionamide (1306150-09-3) Fluorobenzyl substituent, no pyrrolidine ring C₁₀H₁₂FN₂O 207.22 Electron-withdrawing fluorine enhances bioavailability; antibacterial research
(S)-2-Amino-N-(2-fluoro-benzyl)-N-methyl-propionamide (1219957-26-2) Fluorobenzyl + N-methylation, planar aromatic ring C₁₁H₁₅FN₂O 222.25 Dual functionalization (fluoro + methyl); potential protease inhibition
N-[1-(3-Amino-4-phenyl-butyryl)-4-hydroxy-pyrrolidin-2-ylmethyl]-propionamide Hydroxy-pyrrolidine, phenyl-butyryl moiety C₁₉H₂₈N₄O₃ 376.45 DPP-IV inhibitor for type 2 diabetes; polar hydroxyl group enhances solubility
(2S)-2-amino-N-methyl-N-[2-oxo-2-(1,3-thiazol-2-yl)ethyl]propanamide (1354008-26-6) Thiazole heterocycle, keto-ethyl linker C₉H₁₃N₃O₂S 227.28 Heterocyclic interactions (e.g., π-stacking); antimicrobial or kinase inhibition applications

Key Comparative Insights

Impact of Pyrrolidine Substitution: The 1-methyl-pyrrolidine core in the target compound provides a rigid, chiral environment favorable for selective binding to enzymes or receptors. The 4-hydroxy-pyrrolidine analog (CAS 1 905 759) demonstrates how polar substituents improve aqueous solubility, making it suitable for oral administration in diabetes therapeutics .

N-Alkylation Effects: N-Methylation (e.g., CAS 1219957-26-2 and 10-F082812) reduces the compound’s hydrogen-bond donor capacity, which can enhance metabolic stability by resisting oxidative deamination .

Aromatic vs. Aliphatic Substituents :

  • Fluorinated benzyl groups (CAS 1306150-09-3, 1219957-26-2) introduce electron-withdrawing effects, stabilizing the amide bond against hydrolysis and improving pharmacokinetic profiles .
  • The thiazole-containing analog (CAS 1354008-26-6) leverages heterocyclic π-π interactions for binding to hydrophobic enzyme pockets, a feature absent in the target compound .

Therapeutic Applications :

  • The target compound’s simplicity makes it a flexible scaffold, whereas specialized derivatives like the DPP-IV inhibitor (CAS 1 905 759) or thiazole-based amide (CAS 1354008-26-6) are optimized for specific targets .

Biological Activity

(S)-2-Amino-N-(1-methyl-pyrrolidin-2-ylmethyl)-propionamide is a chiral compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, mechanisms of action, and potential applications in various fields, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C_{10}H_{18}N_{2}O and a molar mass of approximately 185.27 g/mol. Its structure features an amino group and a pyrrolidine ring, which are crucial for its biological interactions.

Property Details
Molecular FormulaC_{10}H_{18}N_{2}O
Molar Mass185.27 g/mol
Structural FeaturesAmino group, pyrrolidine ring

The biological activity of (S)-2-Amino-N-(1-methyl-pyrrolidin-2-ylmethyl)-propionamide is primarily attributed to its interaction with specific receptors and enzymes. Preliminary studies suggest that it may act as an agonist for certain neurotransmitter receptors, particularly in the central nervous system (CNS). Its binding affinity to serotonin receptors indicates potential implications in neuroprotection and cognitive enhancement.

Neuropharmacological Effects

Research indicates that (S)-2-Amino-N-(1-methyl-pyrrolidin-2-ylmethyl)-propionamide may influence several signaling pathways related to neuroprotection. It potentially modulates neurotransmitter systems, which could be beneficial for conditions such as anxiety and depression.

Case Studies

  • Neuroprotective Effects : A study explored the influence of pyrrolidine derivatives on neuroprotection in models of oxidative stress. The results indicated that these compounds could reduce neuronal cell death through modulation of antioxidant pathways.
  • Anticancer Activity : Research on related compounds has revealed anticancer properties, particularly against colorectal cancer cells (Caco-2). These studies reported significant reductions in cell viability, suggesting potential applications in cancer therapy.

Q & A

Basic: What are the established synthetic routes for (S)-2-Amino-N-(1-methyl-pyrrolidin-2-ylmethyl)-propionamide, and how can reaction conditions be optimized?

Answer:
The compound is typically synthesized via condensation reactions involving chiral amino acids and pyrrolidine derivatives. For example:

  • Step 1 : React (S)-2-aminopropionic acid with 1-methyl-pyrrolidin-2-ylmethanamine under carbodiimide coupling conditions (e.g., EDC/HOBt) to form the amide bond .
  • Step 2 : Optimize reaction parameters (solvent polarity, pH, temperature) to enhance enantiomeric purity. Polar aprotic solvents like DMF or DMSO improve solubility, while maintaining temperatures below 40°C minimizes racemization .
  • Validation : Monitor reaction progress via TLC or LC-MS, and confirm stereochemistry using chiral HPLC .

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Answer:
A multi-technique approach is recommended:

  • IR Spectroscopy : Identify amide C=O stretching (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) bands to confirm the propionamide backbone .
  • ¹H/¹³C NMR : Assign peaks using 2D techniques (COSY, HSQC). The chiral center at the (S)-2-amino group shows distinct splitting patterns (e.g., δ 3.2–3.5 ppm for the pyrrolidinyl methylene protons) .
  • Molar Conductivity : Confirm electrolytic behavior in solution (e.g., 1:1 electrolyte for cationic complexes) .
  • X-ray Crystallography : Use SHELXL for small-molecule refinement to resolve absolute configuration .

Advanced: How can computational chemistry aid in predicting the compound's conformational stability and binding interactions?

Answer:

  • Molecular Dynamics (MD) Simulations : Model the pyrrolidine ring's puckering dynamics and its impact on the amide bond geometry .
  • Density Functional Theory (DFT) : Calculate optimized geometries and electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
  • Molecular Docking : Screen interactions with biological targets (e.g., enzymes with chiral-binding pockets) using AutoDock Vina or Schrödinger Suite .
  • Contradiction Resolution : If experimental NMR data conflicts with computational predictions, re-evaluate solvent effects or protonation states in the DFT model .

Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Answer:
Contradictions often arise from dynamic effects or impurities:

  • Case 1 : Discrepant NMR integrals may indicate tautomerism or solvent exchange. Use variable-temperature NMR to identify dynamic processes .
  • Case 2 : Unexpected IR peaks (e.g., ~1700 cm⁻¹) suggest residual carboxylic acid from incomplete coupling. Purify via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) .
  • Case 3 : X-ray vs. computational geometry mismatches may stem from crystal packing forces. Compare gas-phase DFT structures with solid-state data .

Advanced: What strategies are recommended for analyzing stereochemical purity in complex synthetic batches?

Answer:

  • Chiral HPLC : Use a Chiralpak IA-3 column with hexane/isopropanol (85:15) to separate enantiomers. Retention time shifts >1.5 min indicate significant impurities .
  • Circular Dichroism (CD) : Correlate Cotton effects (e.g., positive peak at 220 nm for the (S)-isomer) with HPLC data .
  • X-ray Powder Diffraction (XRPD) : Compare experimental patterns with simulated data from single-crystal structures to detect polymorphic contamination .

Basic: What are the key considerations for designing stability studies under physiological conditions?

Answer:

  • Buffer Selection : Use phosphate-buffered saline (PBS, pH 7.4) or simulated gastric fluid (pH 1.2) to mimic biological environments.
  • Degradation Pathways : Monitor hydrolysis of the amide bond via LC-MS. Half-life calculations require sampling at 0, 24, 48, and 72 hours .
  • Temperature Effects : Accelerated stability studies at 40°C/75% RH can predict long-term degradation trends .

Advanced: How can researchers address low yields in scale-up synthesis?

Answer:

  • Kinetic Analysis : Identify rate-limiting steps using in-situ FTIR or reaction calorimetry. For amide couplings, excess coupling agents (1.5 eq EDC) improve conversion .
  • Solvent Engineering : Switch from DMF to THF/water biphasic systems to reduce side reactions (e.g., epimerization) .
  • Catalyst Screening : Test organocatalysts like DMAP to enhance nucleophilicity of the pyrrolidinyl amine .

Advanced: What methodologies are suitable for studying the compound's interactions with metal ions?

Answer:

  • UV-Vis Titration : Monitor ligand-to-metal charge transfer (LMCT) bands (e.g., Cr(III) complexes show d-d transitions at 450–600 nm) .
  • Isothermal Titration Calorimetry (ITC) : Measure binding constants (Kd) and stoichiometry for metal-ligand complexes .
  • EPR Spectroscopy : Detect paramagnetic species (e.g., Cu(II) complexes) with g-values corresponding to octahedral geometries .

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